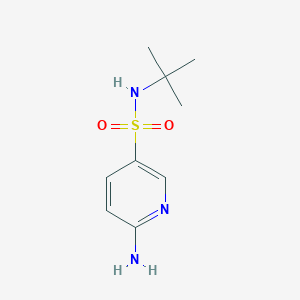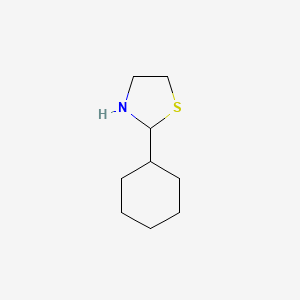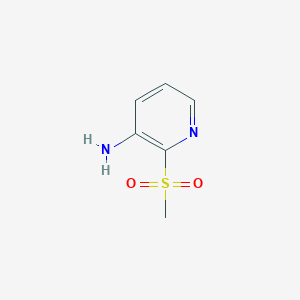
5-metil-4-nitro-1H-indol
Descripción general
Descripción
“5-methyl-4-nitro-1H-indole” is a chemical compound with the molecular formula C9H8N2O2 . It belongs to the class of organic compounds known as indoles, which are compounds containing an indole moiety, consisting of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .
Molecular Structure Analysis
The molecular structure of “5-methyl-4-nitro-1H-indole” consists of a benzene ring fused with a pyrrole ring, forming the indole moiety, with a methyl group attached at the 5th position and a nitro group at the 4th position .
Aplicaciones Científicas De Investigación
Función en la Síntesis de Derivados de Indol
Los derivados de indol son significativos en productos naturales y fármacos . Juegan un papel crucial en la biología celular . La aplicación de derivados de indol como compuestos biológicamente activos para el tratamiento de células cancerosas, microbios y diversos trastornos en el cuerpo humano ha atraído una atención creciente . Por lo tanto, "5-metil-4-nitro-1H-indol" podría utilizarse potencialmente en la síntesis de estos compuestos biológicamente activos.
Aplicaciones Anticancerígenas
Los derivados de indol han mostrado potencial en el tratamiento de células cancerosas . Derivados específicos de indol se han utilizado como compuestos biológicamente activos en el tratamiento del cáncer . Por lo tanto, "this compound" podría utilizarse potencialmente en el desarrollo de nuevos fármacos anticancerígenos.
Aplicaciones Antimicrobianas
Los derivados de indol también han mostrado propiedades antimicrobianas . Esto sugiere que "this compound" podría utilizarse potencialmente en el desarrollo de nuevos fármacos antimicrobianos.
Tratamiento de Diversos Trastornos
Los derivados de indol se han utilizado en el tratamiento de diversos trastornos en el cuerpo humano . Esto sugiere que "this compound" podría utilizarse potencialmente en el desarrollo de fármacos para estos trastornos.
Función en Aplicaciones Farmacéuticas
“this compound” se puede utilizar como reactivo para la preparación de análogos farmacéuticamente activos de 2-oxo-1-pirrolidina . Estos análogos tienen aplicaciones potenciales en el desarrollo de nuevos fármacos.
Función en el Desarrollo de Inhibidores de la Proteína Quinasa
“this compound” se puede utilizar en la síntesis de inhibidores de la proteína quinasa . Estos inhibidores tienen aplicaciones potenciales en el tratamiento de diversas enfermedades, incluido el cáncer.
Función en el Desarrollo de Agentes Antiproliferativos
“this compound” se puede utilizar en la síntesis de agentes antiproliferativos . Estos agentes inhiben el crecimiento celular y tienen aplicaciones potenciales en el tratamiento de diversas enfermedades, incluido el cáncer.
Función en el Desarrollo de Moduladores del Receptor Metabótropo de Glutamato 4 (mGlu4)
“this compound” se puede utilizar en la síntesis de moduladores alostéricos positivos del Receptor Metabótropo de Glutamato 4 (mGlu4) . Estos moduladores tienen aplicaciones potenciales en el tratamiento de diversos trastornos neurológicos y psiquiátricos.
Direcciones Futuras
Mecanismo De Acción
Target of Action
5-Methyl-4-Nitro-1H-Indole, like many indole derivatives, is known to interact with a variety of biological targets . . Indole derivatives have been found to interact with various receptors and enzymes, playing a significant role in cell biology .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, leading to a range of biological effects . The specific interactions and resulting changes would depend on the particular targets of this compound.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of 5-Methyl-4-Nitro-1H-Indole could be influenced by various environmental factors. For example, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity . .
Análisis Bioquímico
Biochemical Properties
5-methyl-4-nitro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 5-methyl-4-nitro-1H-indole, have been shown to inhibit protein kinase C theta (PKCθ) and cyclooxygenase (COX) enzymes . These interactions can modulate signaling pathways and inflammatory responses, highlighting the compound’s potential therapeutic applications.
Cellular Effects
5-methyl-4-nitro-1H-indole exerts notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to affect the expression of genes involved in inflammation and apoptosis, thereby impacting cell survival and proliferation . Additionally, 5-methyl-4-nitro-1H-indole may alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 5-methyl-4-nitro-1H-indole involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, 5-methyl-4-nitro-1H-indole has been shown to inhibit COX enzymes, reducing the production of pro-inflammatory mediators . This inhibition is achieved through direct binding to the enzyme’s active site, preventing substrate access and subsequent catalytic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-methyl-4-nitro-1H-indole can change over time due to factors such as stability and degradation. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Long-term exposure to 5-methyl-4-nitro-1H-indole in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-methyl-4-nitro-1H-indole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been reported, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
5-methyl-4-nitro-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may contribute to its biological activity . Additionally, 5-methyl-4-nitro-1H-indole can affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels.
Transport and Distribution
The transport and distribution of 5-methyl-4-nitro-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 5-methyl-4-nitro-1H-indole may interact with intracellular binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and overall biological activity.
Subcellular Localization
The subcellular localization of 5-methyl-4-nitro-1H-indole plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 5-methyl-4-nitro-1H-indole may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 5-methyl-4-nitro-1H-indole is essential for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
5-methyl-4-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-2-3-8-7(4-5-10-8)9(6)11(12)13/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWCWEGSXBIVEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90486435 | |
| Record name | 5-methyl-4-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90486435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61149-54-0 | |
| Record name | 5-methyl-4-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90486435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















